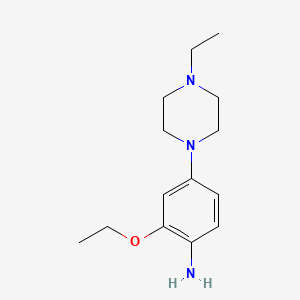
2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline features an aniline ring, an ethoxy group, and an ethylpiperazine group. The InChI Code for the compound is 1S/C12H19N3.2ClH/c1-2-14-7-9-15 (10-8-14)12-5-3-11 (13)4-6-12;;/h3-6H,2,7-10,13H2,1H3;2*1H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds of this nature are often involved in various organic reactions. For instance, the piperazine ring can act as a base catalyst and a transition metal complexing reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-ethylpiperazin-1-yl)aniline, a related compound, include a molecular weight of 278.22 . The compound is a white to yellow solid at room temperature . For this compound, the molecular weight is 205.3 .Applications De Recherche Scientifique
Synthesis and Evaluation of Antimicrobial Activities
2-Ethoxy-4-(4-ethylpiperazin-1-yl)aniline, as part of various chemical syntheses, shows potential in the development of antimicrobial agents. For instance, the synthesis of eperezolid-like molecules, which involves the preparation of 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline from 3,4-difluoro nitrobenzene, has shown significant antimicrobial activity, particularly against Mycobacterium smegmatis. This highlights the compound's role in the development of new therapeutic agents with potential applications in treating infections caused by mycobacteria (Yolal et al., 2012).
Inhibitors of Src Kinase Activity
The optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity showcases another research application. Analogs containing trisubstituted anilines, including structures related to this compound, have been identified as potent Src inhibitors. These compounds, through their inhibitory activity, have potential therapeutic implications in cancer treatment, particularly in tumors where Src kinase activity is a contributing factor to disease progression (Boschelli et al., 2001).
Enhancing Learning and Memory
Research into derivatives of this compound has shown promising results in enhancing cognitive functions. Specifically, studies on compounds like 2-[1-(4-Methylpiperazine)]-2-[1-(2-Pyridine)Ethoxy]ethyl have demonstrated an ability to improve learning and memory reconstruction dysfunction in mice models. These findings could open new avenues for developing treatments for cognitive disorders (Zhang Hong-ying, 2012).
Antioxidant Activities of Metal Complexes
The compound also finds application in the synthesis of metal complexes with potential antioxidative activities. Studies have shown that complexes containing bis(N-ethylbenzimidazol-2-ylmethyl)aniline derivatives, closely related to this compound, exhibit significant antioxidant activities. These complexes have been evaluated for their capacity to scavenge superoxide and hydroxyl radicals, suggesting their utility as potential antioxidants in medicinal chemistry (Wu et al., 2015).
Safety and Hazards
Safety information for 4-(4-ethylpiperazin-1-yl)aniline dihydrochloride, a related compound, indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
2-ethoxy-4-(4-ethylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-3-16-7-9-17(10-8-16)12-5-6-13(15)14(11-12)18-4-2/h5-6,11H,3-4,7-10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKRPHBQNNAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





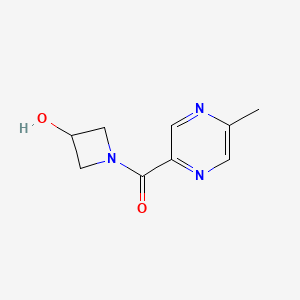
![1-[4-(Pyrrolidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1468715.png)
![1-[(Tert-butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468716.png)

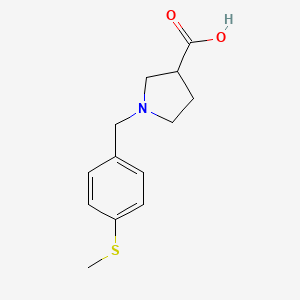

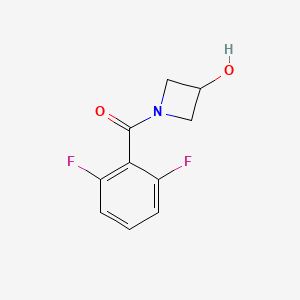
![(2-Methoxyethyl)[(4-phenylpiperidin-4-yl)methyl]amine](/img/structure/B1468724.png)
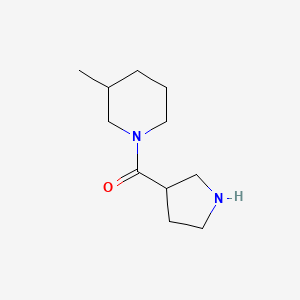
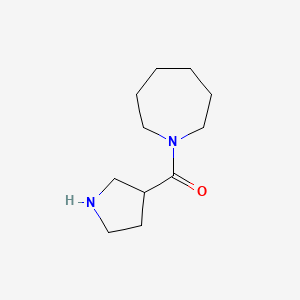
![1-{[(Butan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468727.png)
![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468729.png)